N-(2,5-dimethylphenyl)hexanamide
Description
N-(2,5-Dimethylphenyl)hexanamide is an organic compound featuring a hexanamide backbone substituted with a 2,5-dimethylphenyl group. These analogs highlight the importance of substituent positioning, electronic properties, and lipophilicity in determining biological activity, particularly in contexts like photosynthetic electron transport (PET) inhibition .
Properties
Molecular Formula |
C14H21NO |
|---|---|
Molecular Weight |
219.32 g/mol |
IUPAC Name |
N-(2,5-dimethylphenyl)hexanamide |
InChI |
InChI=1S/C14H21NO/c1-4-5-6-7-14(16)15-13-10-11(2)8-9-12(13)3/h8-10H,4-7H2,1-3H3,(H,15,16) |
InChI Key |
IXRKQMXQTFINCV-UHFFFAOYSA-N |
SMILES |
CCCCCC(=O)NC1=C(C=CC(=C1)C)C |
Canonical SMILES |
CCCCCC(=O)NC1=C(C=CC(=C1)C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Analogues
Key analogs for comparison include:
Substituent Positioning and Electronic Effects
- 2,5-Dimethylphenyl vs. 3,5-Dimethylphenyl: Both substituents in the hydroxynaphthalene carboxamide series exhibit strong PET-inhibiting activity (IC50 ~10 µM). In contrast, the 3,5-dimethyl substitution allows for symmetric electron-donating effects, which may stabilize interactions with photosystem II .
- 2,5-Dimethylphenyl vs. 2,5-Dimethoxyphenyl: Replacing methyl groups with methoxy (as in N-(2,5-dimethoxyphenyl)hexanamide) increases electron-donating capacity but reduces lipophilicity.
Core Structure Differences
- Hydroxynaphthalene Carboxamides : The fused aromatic system facilitates π-π stacking with photosynthetic proteins, enhancing binding affinity.
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